Potassium phosphate tribasic monohydrate

概要

説明

Potassium phosphate tribasic monohydrate, also known as tripotassium phosphate monohydrate , is a chemical compound with the empirical formula K3O4P · H2O . It is a white, crystalline powder that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its buffering capacity and other properties .

Molecular Structure Analysis

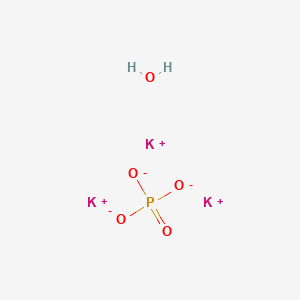

The molecular structure of potassium phosphate tribasic monohydrate consists of three potassium ions (K+) bonded to one phosphate ion (PO4^3-) and one water molecule (H2O). The phosphate ion forms a tetrahedral arrangement with oxygen atoms, and the water molecule is coordinated to one of the potassium ions .

Chemical Reactions Analysis

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

Potassium phosphate tribasic monohydrate can be used in Suzuki-Miyaura cross-coupling reactions of γ-boronated esters with aromatic halides. This process synthesizes regioselectively substituted amino esters while retaining their configurations .

Protein Study

This compound is utilized to study the effects of freezing and thawing on proteins that are sensitive to conformational changes .

Extraction of Keratohyalin Protein

It is used in the extraction of keratohyalin protein from bovine tissue . Keratohyalin is a protein found in the granules of the stratum granulosum of the epidermis and plays a role in the keratinization process.

Food Additive

Potassium phosphate tribasic monohydrate is used as a food additive . It acts as an emulsifier, helping to mix ingredients that would otherwise separate. It also serves as a foaming agent to provide texture to food products.

Fertilizer

This compound is used as a fertilizer . It provides a source of potassium and phosphorus, two essential nutrients for plant growth.

Isolation of Protein from Gram Positive Bacteria

Potassium phosphate tribasic has been used in lysis buffer for the isolation of protein from Gram positive bacteria .

Synthesis and Post-Modification of NU-1000

It has been used as a reagent for the scalable synthesis and post-modification of NU-1000 , a mesoporous metal-organic framework .

Plasma Membrane Preparation

This compound has been used for the plasma membrane preparation of Lilium davidii or Oryza sativa with high purity .

作用機序

Target of Action

Potassium phosphate tribasic monohydrate is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets the cellular membranes of organisms, where it plays a crucial role in maintaining the electrolyte balance . It is also used in the isolation of protein from Gram-positive bacteria .

Mode of Action

This compound interacts with its targets by acting as a buffering agent . It helps maintain a stable pH environment within cells, which is essential for various biochemical reactions. It also provides a source of phosphorus and potassium, two vital nutrients for cellular function .

Biochemical Pathways

Potassium phosphate tribasic monohydrate is involved in several significant metabolic and enzymatic reactions in almost all organs and tissues . It plays a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

The compound is well absorbed from the upper gastrointestinal tract when taken orally . It enters cells via active transport from extracellular fluid . The majority of the compound is excreted through urine, with small amounts also eliminated through the skin and feces .

Result of Action

The action of potassium phosphate tribasic monohydrate results in the maintenance of normal cellular function, acid-base balance, and electrolyte balance . It also exhibits high catalytic property in trans-esterification reactions . Furthermore, it has bactericidal activity .

Action Environment

The action of potassium phosphate tribasic monohydrate is influenced by environmental factors such as pH and temperature. It is soluble in water, yielding a clear, colorless solution . Its stability and efficacy can be affected by these factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

特性

IUPAC Name |

tripotassium;phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNIZOOYFMNEJJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181645 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium phosphate tribasic monohydrate | |

CAS RN |

27176-10-9, 115281-28-2 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Phosphate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC, MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4927M96TFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)